molecular formula C2H3OP B14666946 Ethenylphosphanone CAS No. 51285-65-5

Ethenylphosphanone

Cat. No.: B14666946
CAS No.: 51285-65-5
M. Wt: 74.02 g/mol
InChI Key: ONLFBNDNPYLPCT-UHFFFAOYSA-N
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Description

Ethenylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenylphosphanone can be synthesized through several methods. One common approach involves the reaction of ethenylphosphine with carbon monoxide under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the reaction. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethenylphosphanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Ethenylphosphanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which ethenylphosphanone exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethenylphosphanone can be compared with other organophosphorus compounds, such as:

    Phosphine: Unlike phosphine, this compound contains an ethenyl group, which imparts different reactivity and properties.

    Phosphine Oxides: this compound can be oxidized to form phosphine oxides, which have distinct chemical behaviors.

    Phosphonates: These compounds have a similar phosphorus-carbon bond but differ in their functional groups and applications.

Uniqueness: this compound’s unique combination of an ethenyl group and a carbonyl group makes it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance.

Properties

CAS No.

51285-65-5

Molecular Formula

C2H3OP

Molecular Weight

74.02 g/mol

IUPAC Name

1-phosphorosoethene

InChI

InChI=1S/C2H3OP/c1-2-4-3/h2H,1H2

InChI Key

ONLFBNDNPYLPCT-UHFFFAOYSA-N

Canonical SMILES

C=CP=O

Origin of Product

United States

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